molecular formula C11H7F3O2 B2649392 Methyl 4-ethynyl-3-(trifluoromethyl)benzoate CAS No. 1904641-51-5

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Cat. No.: B2649392
CAS No.: 1904641-51-5
M. Wt: 228.17
InChI Key: VAYQWVQJEQSUOG-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7F3O2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynyl-3-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-bromo-3-(trifluoromethyl)benzoate.

    Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

    Desilylation: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Lacks the ethynyl group, which may result in different reactivity and applications.

    Methyl 4-ethynylbenzoate:

    Methyl 3-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is unique due to the presence of both ethynyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions in various contexts.

Properties

IUPAC Name

methyl 4-ethynyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYQWVQJEQSUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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